REACTION_CXSMILES
|
[OH2:1].I(O)(=O)(=O)=O.[CH:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>C(O)(C)(C)C>[O:13]=[CH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([OH:13])=[O:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred continuously for homogeneity
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the resulting solid was vacuum-filtered
|
Type
|
CUSTOM
|
Details
|
to give crude 12-oxododecanoic acid
|
Type
|
WASH
|
Details
|
The acid was washed
|
Type
|
CUSTOM
|
Details
|
recrystallized with light petroleum (bp 35°-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
O=CCCCCCCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.22 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |